

4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile

Cat. No.: B1360019

[Get Quote](#)

An In-depth Technical Guide Topic: **4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile** Physical Properties Audience: Researchers, scientists, and drug development professionals.

As a Senior Application Scientist, this guide is designed to provide not just a list of properties but a foundational understanding of **4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile**. We will delve into the causality behind experimental choices and the self-validating systems that ensure the trustworthiness of the presented data.

Compound Overview and Significance

4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile, also known as 4-cyano-4'-methoxybiphenyl, is a bifunctional organic molecule that has garnered significant interest due to its unique molecular architecture. The rigid biphenyl core provides a stable, planar scaffold, while the terminal methoxy (-OCH₃) and nitrile (-C≡N) groups impart distinct electronic properties. This structure makes it a valuable building block in organic synthesis and a key component in the development of advanced materials, particularly liquid crystals for display technologies.^[1] Its physical properties are the critical determinants of its behavior and performance in these applications.

Core Physical and Chemical Properties

A precise understanding of the fundamental properties of a compound is the cornerstone of any research or development effort. The following table summarizes the key physical data for **4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile**.

Methoxy-[1,1'-biphenyl]-4-carbonitrile, compiled from authoritative sources.

Property	Value	Source(s)
Molecular Formula	C ₁₄ H ₁₁ NO	[2][3][4]
Molecular Weight	209.24 g/mol	[2][3]
CAS Number	58743-77-4	[2][3]
Appearance	White to off-white crystalline solid	[5][6]
Melting Point	101.5 - 102.5 °C	[2]
Boiling Point	368.8 ± 35.0 °C (Predicted)	[2]
Solubility	Soluble in organic solvents such as ethanol and dimethyl sulfoxide.	[6]

Experimental Characterization: Protocols and Rationale

The data presented above are derived from specific analytical techniques. Understanding these methodologies is crucial for reproducing results and validating findings.

Melting Point Analysis via Differential Scanning Calorimetry (DSC)

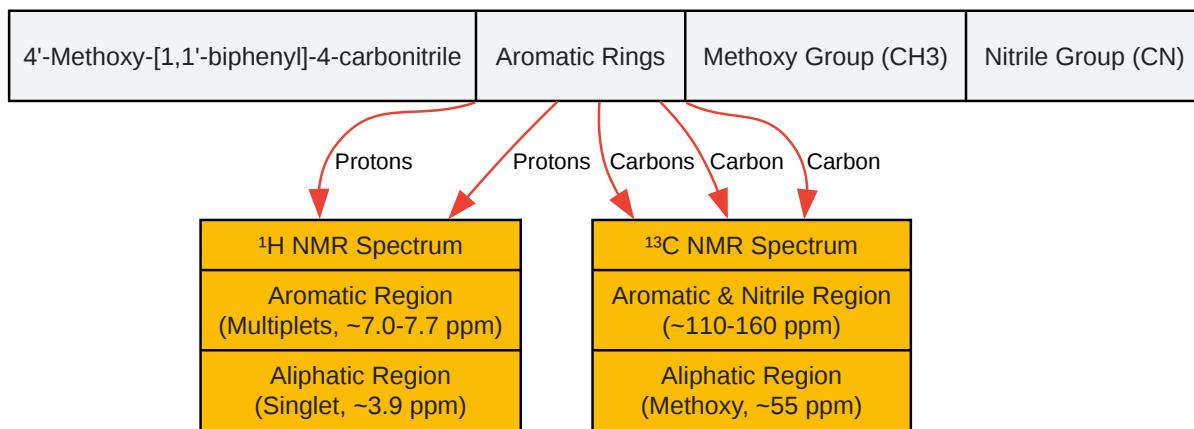
Expertise & Rationale: The melting point is a primary indicator of a compound's purity. Differential Scanning Calorimetry (DSC) is the preferred method over traditional melting point apparatus because it provides more than just a temperature; it quantifies the energy absorbed during the phase transition (enthalpy of fusion).^[7] A sharp, well-defined endothermic peak indicates a highly pure crystalline material, while a broad peak may suggest impurities or multiple crystalline forms (polymorphs). For high-purity organic compounds, the extrapolated onset of the melting peak is defined as the melting point.^[8]

Detailed Experimental Protocol:

- Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards, such as indium ($T_m = 156.6^\circ\text{C}$).[9]
- Sample Preparation: Accurately weigh 1-3 mg of **4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile** into a clean aluminum DSC pan. Crimp the pan with a lid.
- Instrument Setup: Place the sealed sample pan and an identical, empty reference pan onto the DSC sensors.
- Thermal Program:
 - Equilibrate the cell at 25°C .
 - Heat the sample at a controlled rate (e.g., $10^\circ\text{C}/\text{min}$) under an inert nitrogen atmosphere to a temperature well above the melting point (e.g., 150°C).
- Data Analysis: Record the heat flow as a function of temperature. The melting point is determined by calculating the extrapolated onset of the endothermic peak in the thermogram.

DSC Experimental Workflow Diagram:

Caption: Standard workflow for purity and melting point determination by DSC.


Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. It maps the chemical environment of magnetically active nuclei (primarily ^1H and ^{13}C). The resulting spectrum serves as a molecular fingerprint, confirming the connectivity of atoms and the absence of significant impurities. For this compound, we expect specific signals corresponding to the aromatic protons, the methoxy group protons, and the distinct carbon atoms.

Detailed Experimental Protocol:

- Sample Preparation: Dissolve 10-20 mg of **4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile** in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry 5 mm NMR tube.^[10] Ensure the sample is fully dissolved; filter through a small plug of glass wool if any particulates are present to prevent distortion of the magnetic field.
- Data Acquisition:
 - Acquire a ^1H NMR spectrum on a 400 MHz (or higher) spectrometer.
 - Acquire a broadband proton-decoupled ^{13}C NMR spectrum.
- Data Analysis:
 - ^1H NMR: The spectrum should be consistent with literature data, showing two sets of doublets for the protons on the cyanophenyl ring, two sets of doublets for the protons on the methoxyphenyl ring, and a singlet around 3.87 ppm for the three methoxy protons.^[5]
 - ^{13}C NMR: The spectrum should reveal all 14 carbon atoms, with distinct chemical shifts for the nitrile carbon, the methoxy carbon, and the aromatic carbons, consistent with published data.^[11]

Structure-to-Spectrum Correlation Diagram:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. 4'-methoxy[1,1'-biphenyl]-4-carbonitrile CAS#: 58743-77-4 [m.chemicalbook.com]
- 3. [1,1'-Biphenyl]-4-carbonitrile, 4'-methoxy- | C14H11NO | CID 93892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4'-methoxy[1,1'-biphenyl]-4-carbonitrile | 58743-77-4 [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. chembk.com [chembk.com]
- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 8. s4science.at [s4science.at]
- 9. tainstruments.com [tainstruments.com]
- 10. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 11. rsc.org [rsc.org]
- To cite this document: BenchChem. [4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1360019#4-methoxy-1-1-biphenyl-4-carbonitrile-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com